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Compound of Interest

Compound Name:
3-Bromo-5-methoxy-4-

propoxybenzonitrile

CAS No.: 515848-04-1

Cat. No.: B1270980

Get Quote

3-Bromo-5-methoxy-4-propoxybenzonitrile is a highly functionalized aromatic compound

poised for significant application in synthetic and medicinal chemistry. Its unique substitution

pattern, featuring an aryl bromide, a nitrile group, and two distinct ether moieties, makes it a

valuable intermediate for constructing complex molecular architectures. The strategic

placement of these functional groups provides orthogonal chemical handles for selective

modification, rendering it an attractive building block for targeted drug discovery programs.

This guide provides a comprehensive overview of the chemical properties, a robust synthetic

protocol, and the strategic applications of 3-Bromo-5-methoxy-4-propoxybenzonitrile. The

information herein is synthesized from established chemical principles and data from closely

related analogues, offering a predictive and practical framework for researchers. The aryl

bromide serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via

transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed

into a variety of other functional groups or act as a bioisostere for carbonyls in bioactive

molecules. The methoxy and propoxy groups modulate the electronic properties and

lipophilicity of the scaffold, which are critical parameters in drug design.
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Chemical Identity and Physicochemical Properties
While specific experimental data for 3-Bromo-5-methoxy-4-propoxybenzonitrile is not widely

published, its core properties can be reliably predicted based on its structure and comparison

to well-documented analogues.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1270980/docs?utm_src=pdf-body#introduction-a-versatile-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Comments

Chemical Structure

The structure features a

1,3,4,5-tetrasubstituted

benzene ring.

IUPAC Name
3-Bromo-5-methoxy-4-

propoxybenzonitrile
-

Molecular Formula C₁₁H₁₂BrNO₂ Calculated from the structure.

Molecular Weight 270.12 g/mol
Based on the molecular

formula.[1]

CAS Number Not publicly available

The closely related analogue,

3-Bromo-4-isopropoxy-5-

methoxybenzonitrile, has the

CAS number 515848-62-1.[1]

Appearance
White to off-white crystalline

solid

Predicted based on analogues

like 3-Bromo-5-

methoxybenzonitrile and 3-

Bromo-4-hydroxy-5-

methoxybenzonitrile, which are

crystalline solids or powders.

[2][3]

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

DMF, DMSO); Insoluble in

water.

Typical for substituted aromatic

compounds of this nature.

Melting Point > 100 °C (Predicted)

The related precursor, 3-

Bromo-4-hydroxy-5-

methoxybenzonitrile, has a

melting point of 137-140 °C.[3]

Alkylation would likely lower

the melting point.

Boiling Point > 250 °C (Predicted) The less substituted 3-Bromo-

5-methoxybenzonitrile has a
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predicted boiling point of 253.5

°C.[2]

Synthesis and Purification Protocol
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile can be efficiently achieved via a

two-step sequence starting from the commercially available 3-bromo-4-hydroxy-5-

methoxybenzaldehyde (5-bromovanillin). This strategy involves a Williamson ether synthesis

followed by the conversion of the aldehyde to a nitrile.

Diagram of the Synthetic Workflow

3-Bromo-4-hydroxy-
5-methoxybenzaldehyde

Step 1: Propylation
(Williamson Ether Synthesis)1-Bromopropane,

K₂CO₃, DMF

3-Bromo-5-methoxy-
4-propoxybenzaldehyde

Reaction Step 2: Nitrile Formation
(Aldehyde to Nitrile Conversion)Hydroxylamine·HCl,

Pyridine, TFAA

3-Bromo-5-methoxy-
4-propoxybenzonitrile (Target)

Reaction

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxy-4-
propoxybenzaldehyde
This step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with a

propylating agent.

Principle (Causality): The Williamson ether synthesis is a classic and reliable method for

forming ethers. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate

the acidic phenolic proton, forming a phenoxide intermediate. This nucleophilic phenoxide

then attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction to form the

desired propyl ether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this

reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.

Detailed Protocol:

To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous

DMF, add potassium carbonate (2.5 equivalents).
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Add 1-bromopropane (1.4 equivalents) to the stirring mixture.

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS

for the disappearance of the starting material.

Upon completion, cool the mixture to room temperature and pour it into ice water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde

product.

Purification via column chromatography on silica gel may be performed if necessary.

Step 2: Synthesis of 3-Bromo-5-methoxy-4-
propoxybenzonitrile
This step converts the intermediate aldehyde into the final nitrile product. A common and

effective method is a two-stage, one-pot procedure involving the formation of an oxime followed

by dehydration.

Principle (Causality): The aldehyde first reacts with hydroxylamine hydrochloride to form an

aldoxime. Pyridine acts as a base to neutralize the HCl byproduct. The subsequent

dehydration of the oxime to the nitrile is achieved using a strong dehydrating agent.

Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, reacting with the

oxime to form an intermediate that readily eliminates trifluoroacetic acid to yield the nitrile.

Detailed Protocol:

Dissolve the crude 3-bromo-5-methoxy-4-propoxybenzaldehyde (1 equivalent) and

hydroxylamine hydrochloride (5 equivalents) in a mixture of ethanol and pyridine.

Heat the solution to 65 °C and stir for 16 hours to form the oxime intermediate.

Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add trifluoroacetic anhydride (2 equivalents) to the cooled solution.

Allow the mixture to warm to room temperature and stir for an additional 24-48 hours.

Carefully pour the reaction mixture into ice water to quench the reaction.

Extract the product with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in

vacuo.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl

acetate gradient) to obtain the pure 3-Bromo-5-methoxy-4-propoxybenzonitrile.

Spectral Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the alkoxy chains. The two aromatic protons will appear as doublets in the

aromatic region (δ 7.0-7.5 ppm) with a small meta-coupling constant (J ≈ 2-3 Hz). The

methoxy group will be a sharp singlet around δ 3.9 ppm. The propoxy group will show a

triplet for the O-CH₂ protons (δ ≈ 4.0 ppm), a sextet for the central CH₂ protons (δ ≈ 1.8

ppm), and a triplet for the terminal CH₃ protons (δ ≈ 1.0 ppm).

¹³C NMR: The carbon NMR spectrum will display 11 unique signals. The nitrile carbon (C≡N)

will be in the δ 115-120 ppm range. The aromatic carbons will appear between δ 110-160

ppm, with the carbon bearing the bromine atom at the lower end of this range (≈ 115 ppm)

and the oxygen-substituted carbons at the higher end (≈ 150-160 ppm). The signals for the

methoxy and propoxy carbons will be found in the upfield region.

IR Spectroscopy: Key vibrational bands will include a sharp, strong peak for the nitrile (C≡N)

stretch around 2220-2240 cm⁻¹. C-O stretching bands for the ethers will be present in the

1200-1300 cm⁻¹ region, and C-H stretching bands for the aromatic and aliphatic groups will

appear around 2850-3100 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 270 and 272.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1270980/docs?utm_src=pdf-body#introduction-a-versatile-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Synthetic Utility
The utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile stems from the reactivity of its aryl

bromide and nitrile functional groups.

Diagram of Key Reaction Pathways

Aryl Bromide Reactions Nitrile Group Transformations

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

Buchwald-Hartwig Amination
(R₂NH, Pd catalyst)

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

Heck Coupling
(Alkene, Pd catalyst)

Reduction to Amine
(LiAlH₄ or H₂/cat.)

Hydrolysis to Carboxylic Acid
(H₃O⁺ or OH⁻, heat)

Addition of Grignard Reagent
(R-MgBr then H₃O⁺)

3-Bromo-5-methoxy-
4-propoxybenzonitrile

Forms C-C bond Forms C-N bond Forms C-C bond Forms C-C bond Yields Benzylamine Yields Benzoic Acid Yields Ketone

Click to download full resolution via product page

Caption: Major synthetic transformations available from the molecule.

Aryl Bromide Reactivity: The C-Br bond is the primary site for diversification. It is an ideal

substrate for a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki and Stille Couplings: Enables the formation of C(sp²)-C(sp²) bonds by coupling

with organoboron or organotin reagents, respectively. This is a cornerstone for building

biaryl structures commonly found in kinase inhibitors.[1][4]

Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access

to anilines and their derivatives, which are prevalent scaffolds in pharmaceuticals.[1][4]

Sonogashira Coupling: Facilitates the formation of C(sp²)-C(sp) bonds with terminal

alkynes, a key step in synthesizing various natural products and functional materials.

Heck Coupling: Forms C(sp²)-C(sp²) bonds with alkenes, useful for elaborating side

chains.
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Nitrile Group Transformations: The nitrile group is a versatile precursor to other

functionalities.

Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong

reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic center,

often desirable for drug-receptor interactions.

Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions, or

partially hydrolyzed to a primary amide.

Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form

ketones after aqueous workup.

Applications in Drug Discovery
Substituted benzonitriles are crucial intermediates in pharmaceutical development.[3] The

specific substitution pattern of 3-Bromo-5-methoxy-4-propoxybenzonitrile makes it

particularly relevant for synthesizing molecules targeting protein kinases. Many kinase

inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the

ATP pocket, and this scaffold provides an excellent starting point for exploring structure-activity

relationships.[1][4] Its functional groups are valuable for creating libraries of compounds for

screening against various therapeutic targets, including those for oncology and inflammatory

diseases.[1][4]

Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can

be reliably inferred from closely related chemicals such as 3-bromo-4-hydroxy-5-

methoxybenzonitrile.[5]
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Hazard Class Statement GHS Pictogram

Acute Toxicity (Oral) H302: Harmful if swallowed.[5] GHS07

Acute Toxicity (Dermal)
H312: Harmful in contact with

skin.[5]
GHS07

Acute Toxicity (Inhalation) H332: Harmful if inhaled.[5] GHS07

Skin Corrosion/Irritation H315: Causes skin irritation.[5] GHS07

Eye Damage/Irritation
H319: Causes serious eye

irritation.[5]
GHS07

STOT-SE
H335: May cause respiratory

irritation.[5]
GHS07

Handling Procedures and Personal Protective
Equipment (PPE)

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or

vapors.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat.

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.

Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this

product. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion
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3-Bromo-5-methoxy-4-propoxybenzonitrile represents a strategically designed chemical

intermediate with significant potential for drug discovery and complex organic synthesis. Its

well-defined reactive sites—the aryl bromide for cross-coupling and the nitrile for functional

group interconversion—provide a robust platform for molecular diversification. This guide offers

a foundational understanding of its properties, a reliable synthetic pathway, and a clear

perspective on its applications, empowering researchers to leverage this versatile building

block in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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